molecular formula C8H6BrClF3N B13320821 2-bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline

2-bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline

Katalognummer: B13320821
Molekulargewicht: 288.49 g/mol
InChI-Schlüssel: VYOKPXSUXFMFPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H6BrClF3N It is a derivative of aniline, characterized by the presence of bromine, chlorine, and trifluoroethyl groups attached to the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can produce different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like bromine, chlorine, and trifluoroethyl enhances its reactivity and ability to form stable complexes with biological molecules. This can lead to inhibition or activation of specific biochemical pathways, depending on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline is unique due to the specific combination of bromine, chlorine, and trifluoroethyl groups. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C8H6BrClF3N

Molekulargewicht

288.49 g/mol

IUPAC-Name

2-bromo-5-chloro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6BrClF3N/c9-6-2-1-5(10)3-7(6)14-4-8(11,12)13/h1-3,14H,4H2

InChI-Schlüssel

VYOKPXSUXFMFPH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)NCC(F)(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.